molecular formula C11H16FNO B15273286 3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline

3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline

Cat. No.: B15273286
M. Wt: 197.25 g/mol
InChI Key: AFKRZJIIUCDDNB-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline (CAS: 1511804-71-9) is a fluorinated aniline derivative with a methoxypropan-2-yl substituent on the amine group. This secondary amine is characterized by its aromatic fluorine atom at the 3-position and a methyl group at the 5-position on the benzene ring.

Safety and Handling: The compound requires stringent safety measures due to flammability (H225: "Highly flammable liquid and vapour") and necessitates storage in cool, ventilated areas away from ignition sources . Precautionary codes (e.g., P210, P304+P340) emphasize avoiding heat and addressing inhalation risks.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline

InChI

InChI=1S/C11H16FNO/c1-8-4-10(12)6-11(5-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3

InChI Key

AFKRZJIIUCDDNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NC(C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in biological systems. The methoxy and methyl groups contribute to its lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Substituent Groups Molecular Formula Molecular Weight Key Properties/Notes References
3-fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline 1511804-71-9 -F (3-), -CH₃ (5-), -N-(1-methoxypropan-2-yl) C₁₁H₁₆FNO 197.25 g/mol Flammable (H225), discontinued commercially.
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline (chloro analog) Not provided -Cl (5-), -CH₃ (2-), -N-(1-methoxypropan-2-yl) C₁₁H₁₆ClNO 213.71 g/mol Chlorine substitution may increase lipophilicity and alter metabolic stability.
3-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline 1512918-68-1 -F (3-), -CH₃ (5-), -N-(imidazol-2-ylmethyl) C₁₁H₁₂FN₃ 205.23 g/mol Imidazole group introduces potential for metal coordination and enhanced bioactivity.
5-fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline Not provided -F (5-), -CH₃ (2-), -N-(furan-2-yl(phenyl)methyl) C₁₈H₁₆FNO 281.32 g/mol Bulky furan-phenyl group may reduce solubility but improve target specificity.
2-Fluoro-3-methyl-6-nitroaniline 1261676-68-9 -F (2-), -CH₃ (3-), -NO₂ (6-) C₇H₇FN₂O₂ 170.14 g/mol Nitro group increases reactivity (e.g., reduction to amine) and potential toxicity.
3-fluoro-N-(3-fluorophenyl)benzamide Not provided -F (3- on benzamide), -F (3- on phenyl) C₁₃H₁₀F₂NO 249.22 g/mol Benzamide backbone with dual fluorine atoms may enhance electronic effects.

Key Comparative Insights

Substituent Effects
  • Fluorine vs.
  • Methoxypropan-2-yl vs. Imidazole/Furan Groups : The methoxypropan-2-yl group in the target compound may improve solubility in polar solvents compared to the imidazole or furan derivatives, which are more prone to π-π stacking .
Regulatory and Commercial Status
  • The target compound’s discontinued status () contrasts with analogs like 5-fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline, which remains available through specialized suppliers .

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